molecular formula C9H13NO3 B14330141 1-(Acryloylamino)cyclopentane-1-carboxylic acid CAS No. 111818-55-4

1-(Acryloylamino)cyclopentane-1-carboxylic acid

Cat. No.: B14330141
CAS No.: 111818-55-4
M. Wt: 183.20 g/mol
InChI Key: NUZAAZCHRZPUSI-UHFFFAOYSA-N
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Description

1-(Acryloylamino)cyclopentane-1-carboxylic acid is an organic compound characterized by the presence of both an acryloyl group and a cyclopentane ring This compound is of interest due to its unique structure, which combines the reactivity of the acryloyl group with the stability of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(Acryloylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanecarboxylic acid, while reduction can produce cyclopentylamine derivatives .

Scientific Research Applications

1-(Acryloylamino)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Acryloylamino)cyclopentane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopentane ring provides structural stability, allowing the compound to interact with specific receptors and pathways .

Comparison with Similar Compounds

Properties

CAS No.

111818-55-4

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-(prop-2-enoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-7(11)10-9(8(12)13)5-3-4-6-9/h2H,1,3-6H2,(H,10,11)(H,12,13)

InChI Key

NUZAAZCHRZPUSI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1(CCCC1)C(=O)O

Origin of Product

United States

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